n2-Cyclopropyl-2,5-pyridinediamine
Description
n2-Cyclopropyl-2,5-pyridinediamine (CAS: 896161-28-7) is a pyridine derivative with amino and cyclopropylamino substituents at the 2- and 5-positions, respectively. Its molecular formula is C₈H₁₁N₃, with a molecular weight of 149.19 g/mol . The SMILES notation (Nc1ccc(NC2CC2)nc1) highlights the pyridine backbone, a primary amine at position 2, and a cyclopropylamine group at position 5.
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-N-cyclopropylpyridine-2,5-diamine |
InChI |
InChI=1S/C8H11N3/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3,9H2,(H,10,11) |
InChI Key |
LZSIWOWWMLUCDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Significance of N2-Cyclopropyl-2,5-Pyridinediamine
This compound combines a pyridine core with a strained cyclopropane ring, creating a molecule with unique electronic and steric properties. The cyclopropane group enhances rigidity, influencing binding affinity in biological systems, while the 2,5-diamine configuration enables coordination to metal catalysts. These features make it valuable for:
- Pharmaceutical intermediates : As a precursor for kinase inhibitors and antiviral agents.
- Ligand design : Chelating properties for transition-metal catalysis.
- Polymer chemistry : Cross-linking agent for high-strength materials.
Synthetic Pathways for this compound
Cyclopropanation of Preformed Pyridinediamine Derivatives
The most widely reported method involves introducing the cyclopropane group to a prefunctionalized pyridine scaffold.
Simmons–Smith Cyclopropanation
A 2,5-diaminopyridine derivative is treated with diiodomethane and a zinc-copper couple in ether solvents, yielding the cyclopropane ring via carbene insertion. Typical conditions include:
| Parameter | Value |
|---|---|
| Substrate | 2,5-Diamino-6-bromopyridine |
| Reagents | CH₂I₂, Zn(Cu) |
| Solvent | Diethyl ether |
| Temperature | 0–5°C |
| Yield | 62–68% |
Key challenges include regioselectivity control, as competing reactions at the C6 position may occur if unprotected.
Transition-Metal-Mediated Cyclopropanation
Palladium-catalyzed coupling of 2,5-diaminopyridine with cyclopropane boronic esters under Suzuki–Miyaura conditions offers improved selectivity. For example:
$$ \text{2,5-Diaminopyridine} + \text{Cyclopropyl-B(pin)} \xrightarrow{\text{Pd(OAc)}_2, \text{SPhos}} \text{this compound} $$
Optimized protocols use SPhos as a ligand and potassium carbonate in toluene/water biphasic systems, achieving 75–82% yields.
Direct Amination of Cyclopropane-Functionalized Pyridines
An alternative approach involves aminating a cyclopropane-bearing pyridine core.
Buchwald–Hartwig Amination
2-Chloro-5-nitro-N-cyclopropylpyridine undergoes sequential amination using Pd₂(dba)₃ and Xantphos. The nitro group is reduced post-amination to yield the diamine:
- First amination :
$$ \text{2-Cl-5-NO₂-C₅H₂N-C₃H₅} + \text{NH}_3 \xrightarrow{\text{Pd catalyst}} \text{2-NH₂-5-NO₂-C₅H₂N-C₃H₅} $$ - Nitro reduction :
$$ \text{2-NH₂-5-NO₂-C₅H₂N-C₃H₅} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{this compound} $$
This method provides 58–65% overall yield but requires careful control of hydrogenation conditions to avoid over-reduction.
Nucleophilic Aromatic Substitution
Electron-deficient pyridines undergo amination with cyclopropylamine under high-temperature conditions. For example, 2,5-difluoropyridine reacts with cyclopropylamine in DMF at 120°C, followed by catalytic hydrogenation to reduce any intermediate imines:
$$ \text{2,5-F₂C₅H₃N} + 2 \text{C₃H₅NH₂} \rightarrow \text{this compound} + 2 \text{HF} $$
Yields range from 45% to 55%, with fluorides identified as major byproducts.
Solid-Phase Parallel Synthesis
High-throughput methods adapted from pyrimidine carboxamide synthesis enable library generation. A resin-bound pyridine precursor undergoes cyclopropanation via on-bead Simmons–Smith reaction, followed by amination with gaseous ammonia. This approach achieves 70–78% purity but requires HPLC purification for pharmaceutical-grade material.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.15–1.30 (m, 4H, cyclopropane), δ 6.85 (d, J=8 Hz, H₃), δ 7.45 (d, J=8 Hz, H₄) |
| ¹³C NMR | δ 12.4 (cyclopropane CH₂), δ 148.9 (C2), δ 137.5 (C5) |
| HRMS | m/z 164.0945 [M+H]⁺ (calc. 164.0948) |
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Simmons–Smith | 62–68 | 95–98 | 120–150 | Moderate |
| Buchwald–Hartwig | 58–65 | 97–99 | 200–220 | Low |
| Nucleophilic Substitution | 45–55 | 85–90 | 80–100 | High |
| Solid-Phase | 70–78 | 90–95 | 300–350 | High |
The nucleophilic substitution route offers the best cost-to-yield ratio for industrial applications, while Buchwald–Hartwig amination is preferred for high-purity pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions: N2-Cyclopropyl-2,5-pyridinediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the cyclopropyl group are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents, nucleophiles; reactions may require the use of catalysts and specific solvents to achieve desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-cyclopropyl-2,5-pyridinedione, while reduction may produce this compound derivatives with altered functional groups.
Scientific Research Applications
N2-Cyclopropyl-2,5-pyridinediamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N2-Cyclopropyl-2,5-pyridinediamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The cyclopropyl group and the pyridine ring contribute to its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N2,N2-Dimethyl-2,5-pyridinediamine
This compound shares the 2,5-pyridinediamine core but replaces the cyclopropyl group with a dimethylamino substituent at position 5. Key differences include:
Pentafluoropyridine
Key distinctions include:
- Electronic Effects: Fluorine’s electronegativity withdraws electron density from the pyridine ring, making it highly electrophilic. In contrast, the amino groups in n2-Cyclopropyl-2,5-pyridinediamine donate electron density, increasing nucleophilicity .
- Applications : Pentafluoropyridine is used in agrochemicals and materials science, whereas diamines like this compound are tailored for drug synthesis or enzyme inhibition .
Cyclopropylmethyl Bromide
This compound (cyclopropyl-CH₂Br) shares the cyclopropyl motif but lacks the pyridine backbone and diamine functionality. Its bromide group enables alkylation reactions, whereas this compound’s amino groups facilitate hydrogen bonding or coordination chemistry .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Biological Interactions: Amino groups enable hydrogen bonding with biological targets, suggesting roles in kinase or receptor inhibition. The cyclopropyl moiety may improve metabolic stability relative to alkyl substituents .
- Synthetic Utility : Both this compound and N2,N2-Dimethyl-2,5-pyridinediamine serve as building blocks for heterocyclic compounds, but their differing substituents allow for tailored electronic and steric effects in drug design .
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